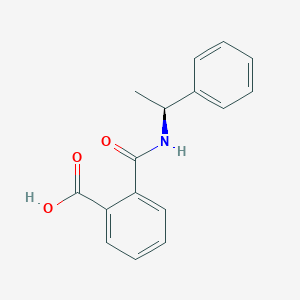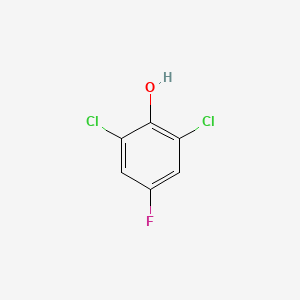
2,6-二氯-4-氟苯酚
描述
2,6-Dichloro-4-fluorophenol is a halogenated phenolic compound that has been the subject of various studies due to its interesting chemical properties and potential applications. The compound contains chlorine and fluorine atoms as substituents on the phenolic ring, which significantly influence its chemical behavior and physical properties.
Synthesis Analysis
The synthesis of halogenated phenols, similar to 2,6-dichloro-4-fluorophenol, often involves chlorination reactions, as seen in the preparation of 2,4-dichloro-3-methyl-6-nitrophenol, where chlorination of p-nitrotoluene in the presence of a phase transfer catalyst is employed . Another related compound, 4-(2,4-dichlorophenoxy)phenol, is synthesized from 2,4-dichlorophenol through a series of reactions including etherization and hydrolysis . These methods could potentially be adapted for the synthesis of 2,6-dichloro-4-fluorophenol.
Molecular Structure Analysis
The molecular structure of compounds closely related to 2,6-dichloro-4-fluorophenol has been determined using various techniques. For instance, the structure of 2-fluorophenol and 2,6-difluorophenol was elucidated using gas-phase electron diffraction, which revealed the possibility of intramolecular hydrogen bonding . Similarly, the molecular geometry of 2,6-dichloro-4-fluorophenol can be expected to show unique characteristics due to the presence of halogen atoms that can influence its electronic structure and molecular conformation.
Chemical Reactions Analysis
The reactivity of halogenated phenols is often studied through their ability to form molecular complexes. For example, 2,4,6-trinitrophenol forms complexes with aza-substituted macrocycles, as investigated through spectroscopic and conductometric studies . The formation of hydrogen-bonded adducts, such as the one formed by 2,6-dichloro-4-nitrophenol with 3,4-dimethylpyridine, provides insights into the hydrogen bonding capabilities of these molecules . These studies suggest that 2,6-dichloro-4-fluorophenol could also participate in similar complex formation reactions due to its structural similarities.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2,6-dichloro-4-fluorophenol can be inferred from related compounds. The Laser-Raman and FT-IR spectra of 2,6-dichloro-4-fluoro phenol have been recorded, and its thermodynamic functions, such as enthalpy, heat capacity, free energy, and entropy, have been calculated . Additionally, the molecular polarizability of the compound has been evaluated, which is an important parameter for understanding its interactions with light and other electromagnetic fields . The compound's nonlinear optical properties suggest potential applications as a nonlinear optical (NLO) material .
科学研究应用
热力学和分子性质
- 热力学函数和分子极化率:对2,6-二氯-4-氟苯酚(2,6,4-DCFP)的研究涉及记录其激光拉曼和傅里叶变换红外光谱。该研究评估了其热力学函数,如焓、热容量、自由能和熵,并计算了其平均分子极化率。这些性质在不同温度下进行评估,为了解其分子水平的物理特性提供了见解(Malik, Singh, & Kumar, 2015)。
分子结构分析
- 气相电子衍射确定的分子结构:利用气相电子衍射进行的研究已经确定了类似化合物如2-氟苯酚和2,6-二氟苯酚的分子结构。这项研究提供了关于潜在弱分子内氢键的见解,这对于理解类似化合物如2,6-二氯-4-氟苯酚的结构性质是相关的(Vajda & Hargittai, 1993)。
荧光化学传感器
- 在荧光化学传感器中的应用:与2,6-二氯-4-氟苯酚相关的化合物,如4-甲基-2,6-二甲酰苯酚(DFP),已被用作开发化学传感器的荧光平台。这些化学传感器可以检测各种分析物,包括金属离子、阴离子和中性分子,并且表现出高选择性和灵敏度。DFP上存在两个甲酰基团提供了调节感应选择性和灵敏度的机会,突显了在2,6-二氯-4-氟苯酚中类似应用的潜力(Roy, 2021)。
环境和生物研究
厌氧转化研究:涉及异构氟苯酚的研究,与2,6-二氯-4-氟苯酚密切相关,已经探讨了它们通过厌氧、酚降解共生团的转化为苯甲酸。这项研究为了解这类化合物的环境命运和生物降解过程提供了见解(Genthner, Townsend, & Chapman, 1989)。
- 过氧化物酶氧化研究:对三卤苯酚,包括2,4,6-三氯苯酚和2,6-二氯-4-氟苯酚的过氧化物酶氧化研究,提供了有关自由基中间体和氧化机制的见解。这些研究对于理解这类化合物的生物化学途径和潜在环境影响具有重要意义(Sturgeon et al., 2011)。
晶体结构和物理化学
- 在极端条件下的结构研究:已经在不同条件下,包括低温和高压下,研究了类似化合物如4-氟苯酚的结构性质。这项研究有助于理解卤代苯酚,包括2,6-二氯-4-氟苯酚,在不同环境中的物理和化学行为(Oswald et al., 2005)。
放射性药物合成
- 放射性药物的合成:研究已经探讨了从相关前体合成无载体添加的4-[18F]氟苯酚,展示了2,6-二氯-4-氟苯酚在复杂放射性药物开发中的潜在用途。这项研究对医学成像和诊断应用(Ross, Ermert, & Coenen, 2011)具有重要意义。
安全和危害
作用机制
Target of Action
Chlorophenols, a group to which this compound belongs, are known to interact with various enzymes and proteins in bacterial cells .
Mode of Action
It’s known that chlorophenols can be metabolized by bacteria through flavin-dependent monooxygenases . These enzymes catalyze the primary reactions of substrate oxidation, which is a crucial step in the degradation of chlorophenols .
Biochemical Pathways
In the case of chlorophenols, two main metabolic pathways of aerobic degradation have been described . Mono- and dichlorophenols are hydroxylated to (chloro)catechols and are further metabolized by the ortho-clearance pathway .
Pharmacokinetics
The physicochemical properties such as molecular weight (18099 g/mol) and structure can influence its pharmacokinetic behavior.
Result of Action
It’s known that the degradation of chlorophenols by bacteria can lead to the formation of less toxic compounds , which can be further metabolized or excreted.
属性
IUPAC Name |
2,6-dichloro-4-fluorophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2FO/c7-4-1-3(9)2-5(8)6(4)10/h1-2,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOJVIFKSTRCIRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)O)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30192447 | |
| Record name | Phenol, 2,6-dichloro-4-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30192447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dichloro-4-fluorophenol | |
CAS RN |
392-71-2 | |
| Record name | 2,6-Dichloro-4-fluorophenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=392-71-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenol, 2,6-dichloro-4-fluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000392712 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 392-71-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10257 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phenol, 2,6-dichloro-4-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30192447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is unique about the nuclear magnetic resonance (NMR) properties of 2,6-Dichloro-4-fluorophenol?
A1: 2,6-Dichloro-4-fluorophenol exhibits an interesting phenomenon in its NMR spectra. The presence of both chlorine-35 and chlorine-37 isotopes leads to measurable isotope effects on the fluorine-19 NMR chemical shifts. This effect, observed as a difference in the fluorine-19 resonance frequency depending on the neighboring chlorine isotope, is particularly notable over longer ranges (across multiple bonds). For instance, the fluorine atom positioned para (four bonds away) to the chlorine atoms experiences a larger shielding effect (higher chemical shift) when bonded to chlorine-37 compared to chlorine-35. This isotope effect, quantified as -0.54 ppb, is significantly larger than that observed in similar molecules with shorter distances between the fluorine and chlorine atoms []. This suggests that the nature of the intervening atoms and bonds plays a role in modulating the magnitude of these long-range isotope effects.
Q2: How is 2,6-Dichloro-4-fluorophenol used in studying long-range isotope effects?
A2: Researchers utilized 2,6-Dichloro-4-fluorophenol and similar halogenated benzene derivatives to investigate how isotopic substitutions impact NMR spectra [, ]. These studies revealed that replacing chlorine-35 with chlorine-37 or bromine-79 with bromine-81 leads to detectable shifts in the fluorine-19 NMR signals, even when the isotopes are several bonds away. This discovery is valuable for understanding how isotopic composition can subtly influence NMR data interpretation and provides insights into the electronic environment within molecules.
Q3: Why is understanding the peroxidase oxidation of compounds like 2,4,6-trichlorophenol relevant to 2,6-Dichloro-4-fluorophenol?
A3: Research on the peroxidase oxidation of 2,4,6-trichlorophenol, a structurally similar compound to 2,6-Dichloro-4-fluorophenol, offers valuable insights into potential metabolic pathways []. The study demonstrated that peroxidases can oxidize 2,4,6-trichlorophenol, ultimately forming 2,6-dichloro-1,4-benzoquinone. This reaction proceeds through a 2,4,6-trichlorophenoxyl radical intermediate, detected using electron spin resonance (ESR) spectroscopy. Although the specific metabolic fate of 2,6-Dichloro-4-fluorophenol is not addressed in these studies, the insights gained from related compounds can guide further investigation into its potential metabolic transformations, particularly those mediated by peroxidase enzymes.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

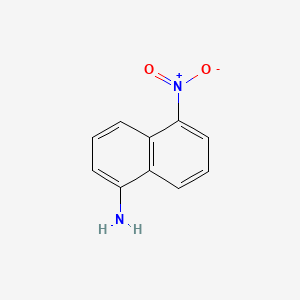
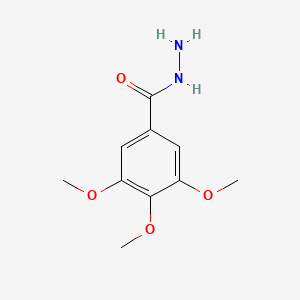
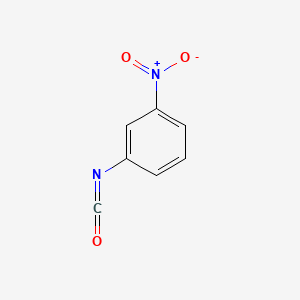
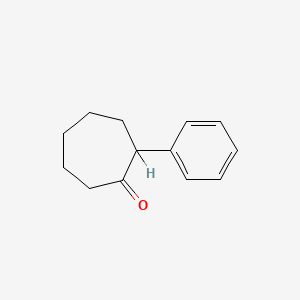

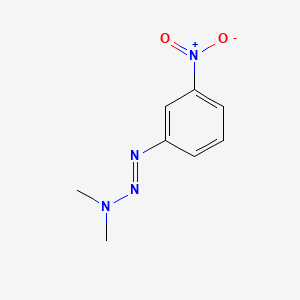



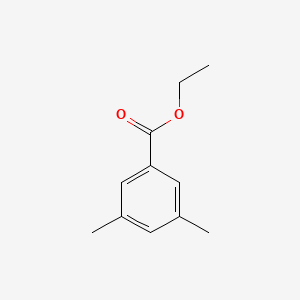
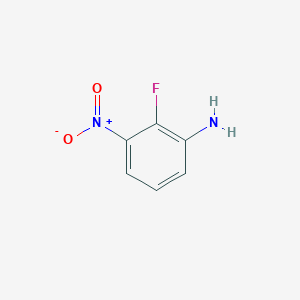
![[1,1'-Biphenyl]-4-ol, 3-(phenylazo)-](/img/structure/B1329602.png)

